Lipophilicity (XLogP3) of 3-(3,5-Dimethylphenoxy)propane-1,2-diol Compared to Mephenesin
The lipophilicity of 3-(3,5-Dimethylphenoxy)propane-1,2-diol is quantifiably higher than that of mephenesin (3-(2-methylphenoxy)propane-1,2-diol), a closely related muscle relaxant analog. This difference is driven by the additional methyl group and its 3,5-disubstitution pattern on the phenyl ring. The XLogP3 value for the target compound is 1.3 [1], whereas the XLogP3 for mephenesin is 0.9 [2]. This difference in lipophilicity directly impacts chromatographic behavior and potential for passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) XLogP3 = 0.9 |
| Quantified Difference | Δ = +0.4 (approximately 44% higher relative to baseline) |
| Conditions | XLogP3-AA method, computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] and PubChem computed properties [2] |
Why This Matters
The higher XLogP3 value (1.3 vs. 0.9) indicates significantly greater lipophilicity, which will result in longer retention times on reversed-phase HPLC columns and necessitates distinct method development parameters for analytical separations.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 230376, 3-(3,5-Dimethylphenoxy)propane-1,2-diol. XLogP3-AA value. Retrieved January 24, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4059, Mephenesin. XLogP3 value. View Source
- [3] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3-26 (2001). View Source
